molecular formula C11H22N2O B1409540 (3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine CAS No. 1604247-77-9

(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine

Cat. No. B1409540
CAS RN: 1604247-77-9
M. Wt: 198.31 g/mol
InChI Key: YCFOYAWTZULLTR-SNVBAGLBSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as its CAS number .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions and processes used to create the compound. This often involves reviewing scientific literature .


Molecular Structure Analysis

Molecular structure analysis involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can include redox reactions, acid-base reactions, and other types of chemical reactions .


Physical And Chemical Properties Analysis

Physical properties include characteristics like color, density, and melting point. Chemical properties describe how a substance reacts with other substances .

Scientific Research Applications

Antidepressant and Antianxiety Activities

Research has demonstrated that derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which shares a structural relationship with (3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine, possess antidepressant activities. This was investigated through behavioral tests in albino mice. Additionally, these compounds have shown significant antianxiety activity, highlighting their potential in treating mood disorders (Kumar et al., 2017).

Antimicrobial and Anti-Tubercular Properties

Novel bis(pyrazole-benzofuran) hybrids containing a piperazine linker, related to (3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine, have been synthesized and shown to inhibit bacterial biofilm formation and MurB enzyme, crucial for bacterial cell wall synthesis. These compounds exhibited potent in-vitro antibacterial activities and were effective against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) (Mekky & Sanad, 2020).

Anticancer Activity

Piperazine derivatives, akin to (3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine, have been investigated for their potential as anticancer agents. Research indicates that certain piperazine compounds exhibit good anticancer activity, alongside antibacterial properties and low toxic nature. These findings are crucial for understanding the pharmacokinetic mechanisms of such drugs (Karthikeyan et al., 2015).

Synthesis and Docking Studies

The compound 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, closely related to (3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine, has been synthesized efficiently and characterized using spectral analysis. Docking studies of this compound have also been presented, indicating its relevance in medicinal chemistry (Balaraju et al., 2019).

Anticonvulsant and Antimicrobial Activities

Compounds structurally related to (3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine have been synthesized for evaluating their anticonvulsant activity. These compounds were tested for their effectiveness against seizures and were also investigated for their antimicrobial properties, providing a broad spectrum of potential therapeutic applications (Aytemir et al., 2004).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the molecular level. This is particularly relevant for drugs and bioactive compounds .

Safety and Hazards

Safety and hazards information for a compound can often be found in its Material Safety Data Sheet (MSDS). This includes information on toxicity, environmental impact, and safe handling procedures .

properties

IUPAC Name

(3R)-3-methyl-1-(oxan-4-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-10-8-13(5-4-12-10)9-11-2-6-14-7-3-11/h10-12H,2-9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFOYAWTZULLTR-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)CC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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